3-(Difluoromethyl)-5-iodopyridin-2-amine
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Overview
Description
3-(Difluoromethyl)-5-iodopyridin-2-amine is a compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds can enhance their biological and physiological activity by improving lipophilicity, bioavailability, and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-5-iodopyridin-2-amine typically involves the introduction of the difluoromethyl group at specific positions on the pyridine ring. One approach involves the use of oxazino pyridine intermediates, which can be transformed into pyridinium salts upon acid treatment. This method allows for regioselective meta- and para-difluoromethylation of pyridines .
Industrial Production Methods
Industrial production methods for this compound often involve metal-catalyzed cross-couplings and C-H difluoromethylation without pre-installed functional groups. These methods are preferred due to their efficiency and ability to increase step economy .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-5-iodopyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can undergo substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as organometallic reagents or halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
3-(Difluoromethyl)-5-iodopyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-5-iodopyridin-2-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds with enzymes, potentially serving as a bioisostere of alcohol, thiol, and amine moieties . This interaction can modulate the biological activity of the compound, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Difluoromethyl)-5-iodopyridin-2-amine include:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
Difluoromethylated pyridines: These compounds share similar structural features and are used in medicinal and agricultural chemistry.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both difluoromethyl and iodine groups.
Biological Activity
3-(Difluoromethyl)-5-iodopyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C6H5F2IN with a molecular weight of approximately 236.01 g/mol. The compound features a pyridine ring substituted with an iodine atom and a difluoromethyl group, which significantly influences its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the realms of anti-cancer and anti-infective properties. The presence of halogen substituents enhances their pharmacological profiles, making them suitable candidates for further investigation.
Key Biological Activities
- Antitumor Activity :
- Inhibition of Enzymatic Activity :
- Antimicrobial Properties :
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antitumor | Inhibition of cancer cell proliferation | |
Enzyme Inhibition | Inhibition of HIV protease | |
Antimicrobial | Effective against MRSA and E. coli |
Case Study: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored various pyridine derivatives, including those similar to this compound. The results showed that certain compounds exhibited IC50 values in the low micromolar range against specific cancer cell lines, indicating potent antitumor activity .
Case Study: Antimicrobial Efficacy
Another research effort focused on aminopyrazole derivatives, which share structural similarities with this compound. These compounds were tested against Methicillin-resistant Staphylococcus aureus (MRSA) and showed significant antimicrobial activity, underscoring the potential for developing new antibiotics based on this scaffold .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Binding Affinity : The difluoromethyl group enhances binding affinity to target proteins due to its electron-withdrawing properties.
- Electrophilic Character : The presence of iodine allows for nucleophilic substitution reactions, which can facilitate interactions with nucleophilic sites on enzymes or receptors.
Properties
Molecular Formula |
C6H5F2IN2 |
---|---|
Molecular Weight |
270.02 g/mol |
IUPAC Name |
3-(difluoromethyl)-5-iodopyridin-2-amine |
InChI |
InChI=1S/C6H5F2IN2/c7-5(8)4-1-3(9)2-11-6(4)10/h1-2,5H,(H2,10,11) |
InChI Key |
JNIZSODZFCVRLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)F)N)I |
Origin of Product |
United States |
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